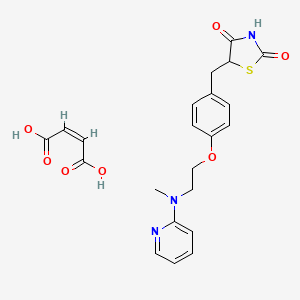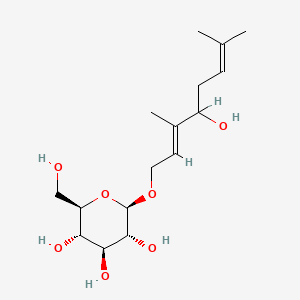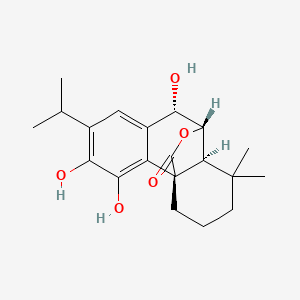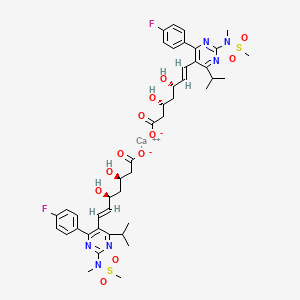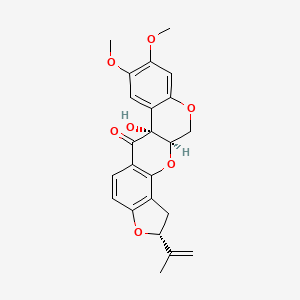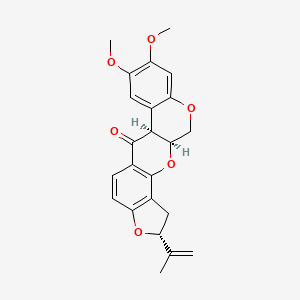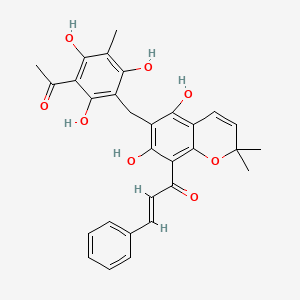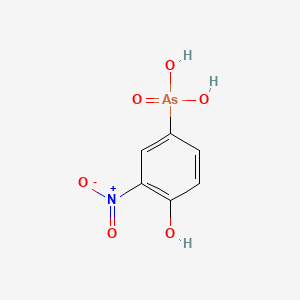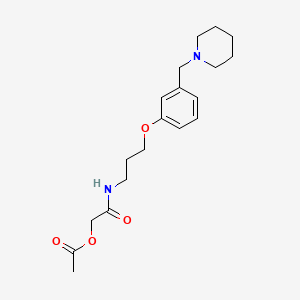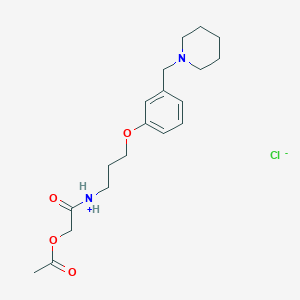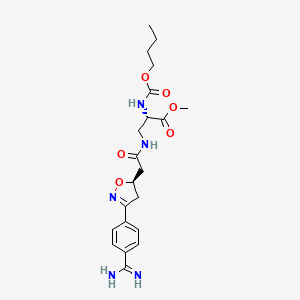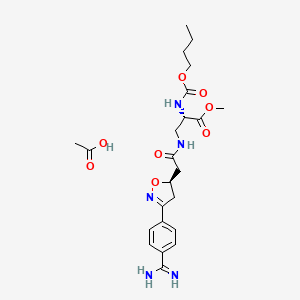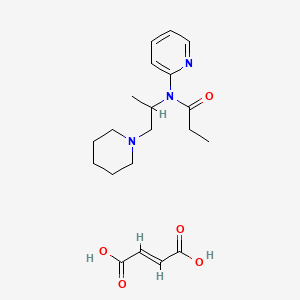
Propiram fumarate
Vue d'ensemble
Description
Le fumarate de propiram est un composé appartenant à la famille des médicaments de type ampromide. C'est un agoniste partiel des récepteurs μ-opioïdes et un analgésique antagoniste μ faible. Le fumarate de propiram a été initialement développé par Bayer en 1963 et a été principalement utilisé pour ses propriétés analgésiques .
Méthodes De Préparation
La synthèse du fumarate de propiram implique plusieurs étapes. La voie de synthèse principale comprend la réaction du N-(1-méthyl-2-pipéridin-1-yléthyl)-N-pyridin-2-ylpropanamide avec l'acide fumarique. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le dichlorométhane et de catalyseurs comme la triéthylamine . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des conditions optimisées pour la production à grande échelle .
Analyse Des Réactions Chimiques
Le fumarate de propiram subit diverses réactions chimiques, notamment :
Oxydation : Le fumarate de propiram peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de dérivés oxydés.
Réduction : Le composé peut être réduit pour former différents produits réduits.
Substitution : Le fumarate de propiram peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium et divers nucléophiles pour les réactions de substitution.
4. Applications de la Recherche Scientifique
Le fumarate de propiram a été largement étudié pour ses propriétés analgésiques. Il a été utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : Étude des propriétés chimiques et des réactions du composé.
Biologie : Étude de ses effets sur les systèmes biologiques, en particulier son interaction avec les récepteurs opioïdes.
Médecine : Exploration de son potentiel comme analgésique pour la gestion de la douleur modérée à intense, notamment la douleur postopératoire et la douleur cancéreuse
Industrie : Applications potentielles dans l'industrie pharmaceutique pour le développement de nouveaux médicaments analgésiques.
5. Mécanisme d'Action
Le fumarate de propiram exerce ses effets en se liant aux récepteurs μ-opioïdes, qui modulent l'analgésie supraspinale et spinale. Il active les voies responsables de la modification de la perception de la douleur, impliquant des interactions entre les systèmes opioïdes, adrénergiques et sérotoninergiques. Le composé est un agoniste partiel au niveau du récepteur μ et présente une faible activité antagoniste .
Applications De Recherche Scientifique
Propiram fumarate has been extensively studied for its analgesic properties. It has been used in various scientific research applications, including:
Chemistry: Studying the compound’s chemical properties and reactions.
Biology: Investigating its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Exploring its potential as an analgesic for managing moderate to severe pain, including postoperative and cancer pain
Industry: Potential applications in the pharmaceutical industry for developing new analgesic drugs.
Mécanisme D'action
Propiram fumarate exerts its effects by binding to μ-opioid receptors, which modulate supraspinal and spinal analgesia. It activates pathways responsible for altering pain perception, involving interactions between opioid, adrenergic, and serotonergic systems. The compound is a partial agonist at the μ receptor and exhibits weak antagonist activity .
Comparaison Avec Des Composés Similaires
Le fumarate de propiram est unique par rapport à d'autres composés similaires en raison de son affinité de liaison spécifique et de ses propriétés d'agoniste partiel. Les composés similaires comprennent :
- Meptazinol
- Buprénorphine
- Butorphanol
- Phénazocine
- Nalbuphine
- Pentazocine
- Dezocine Ces composés appartiennent également à la classe des agonistes/antagonistes partiels μ-opioïdes, mais diffèrent en termes de puissance, de durée d'action et de profils d'effets secondaires .
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O.C4H4O4/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18;5-3(6)1-2-4(7)8/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTLOZFMTGYQDX-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15686-91-6 (Parent) | |
| Record name | Propiram fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013717049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13717-04-9 | |
| Record name | Propanamide, N-[1-methyl-2-(1-piperidinyl)ethyl]-N-2-pyridinyl-, (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13717-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propiram fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013717049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-methyl-2-piperidinoethyl)-N-(2-pyridyl)propionamide fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIRAM FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVG0GBV8AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


